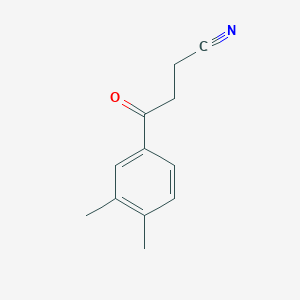

4-(3,4-Dimethylphenyl)-4-oxobutanenitrile

Description

Structural Identification & Physicochemical Characterization

IUPAC Nomenclature & Systematic Chemical Nomenclature

4-(3,4-Dimethylphenyl)-4-oxobutanenitrile is systematically named based on the IUPAC nomenclature rules for organic compounds. The parent chain is butanenitrile, with substituents at the 4th position. The 3,4-dimethylphenyl group replaces a hydrogen atom on the aromatic ring, while the 4-oxo group denotes the ketone functionality adjacent to the nitrile. This nomenclature ensures unambiguous identification of the compound’s structure, including the positions of substituents and functional groups.

The compound’s molecular formula is C₁₂H₁₃NO , with a molecular weight of 187.24 g/mol . Synonyms include 4-(3,4-dimethylphenyl)-4-oxobutyronitrile and MFCD01320027 .

Molecular Structure Analysis via X-ray Crystallography & DFT Calculations

While experimental X-ray crystallography data for this specific compound are not available in the literature, theoretical studies using density functional theory (DFT) can predict its molecular geometry. The structure comprises:

- A butanenitrile backbone with a ketone group (C=O) at the β-position relative to the nitrile (C≡N).

- A 3,4-dimethylphenyl substituent attached to the carbonyl carbon, introducing steric and electronic effects.

Key structural features include:

- Planar geometry around the carbonyl carbon due to sp² hybridization.

- Ortho and para methyl groups on the phenyl ring, which influence electronic conjugation and steric hindrance.

- Conformational flexibility in the butanenitrile chain, with possible rotational isomerism around the C-C single bonds.

DFT calculations predict minimal steric clashes between the dimethylphenyl group and the nitrile, favoring a transoid arrangement for stability.

Spectroscopic Profiling: NMR (¹H, ¹³C), IR, UV-Vis, and Mass Spectrometry

Spectroscopic data for structurally analogous compounds (e.g., 4-oxo-4-p-tolylbutanenitrile) provide insights into expected spectral patterns:

Nuclear Magnetic Resonance (NMR)

| Region | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Aromatic protons | 7.8–7.5 (m, 2H), 7.3–7.1 (m, 2H) | 135–128 (aryl carbons) |

| Methyl groups | 2.4–2.2 (s, 6H) | 21–20 (CH₃) |

| Carbonyl carbon | — | ~195 (C=O) |

| Nitrile carbon | — | ~120 (C≡N) |

Note: Actual values may vary based on solvent and electronic effects.

Infrared (IR) Spectroscopy

- Nitrile group : Strong absorption at 2240–2250 cm⁻¹ (C≡N stretch).

- Ketone group : Intense absorption at 1680–1700 cm⁻¹ (C=O stretch).

UV-Vis Spectroscopy

Conjugation between the phenyl ring and carbonyl group may result in absorption in the 250–300 nm range, though specific data are unavailable.

Mass Spectrometry

The molecular ion peak is expected at m/z 187.24 ([M+H]⁺), with fragmentation patterns indicating cleavage between the phenyl and butanenitrile moieties.

Thermochemical Properties: Melting Point, Boiling Point, and Solubility Parameters

Experimental thermochemical data for 4-(3,4-dimethylphenyl)-4-oxobutanenitrile are limited. However, trends from related compounds suggest:

- Melting Point : Likely 80–120°C , influenced by intermolecular hydrogen bonding and aromatic stacking.

- Boiling Point : Estimated 250–300°C at standard pressure, based on molecular weight and volatility.

- Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and low solubility in water due to the hydrophobic phenyl group.

Tautomeric Behavior & Conformational Isomerism Studies

The compound does not exhibit tautomeric forms due to the absence of acidic protons adjacent to the nitrile or ketone groups. Conformational flexibility arises from rotation around the C-C bonds in the butanenitrile chain, leading to potential isomers:

- Transoidal (anti) : Dominant conformation due to reduced steric strain.

- Cisoidal (syn) : Minor conformation, disfavored by steric clashes between the phenyl group and nitrile.

DFT studies could quantify energy differences between these conformers, but experimental validation is pending.

Properties

IUPAC Name |

4-(3,4-dimethylphenyl)-4-oxobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-9-5-6-11(8-10(9)2)12(14)4-3-7-13/h5-6,8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABRWCSKBXMGLHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CCC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethylphenyl)-4-oxobutanenitrile typically involves the reaction of 3,4-dimethylbenzaldehyde with a suitable nitrile source under controlled conditions. One common method involves the use of a base-catalyzed aldol condensation followed by dehydration to form the desired nitrile compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium hydroxide.

Industrial Production Methods

On an industrial scale, the production of 4-(3,4-Dimethylphenyl)-4-oxobutanenitrile may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethylphenyl)-4-oxobutanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or the ketone group to secondary alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines or secondary alcohols.

Scientific Research Applications

4-(3,4-Dimethylphenyl)-4-oxobutanenitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and ketones.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethylphenyl)-4-oxobutanenitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrile and ketone groups can form hydrogen bonds or covalent interactions with active sites, influencing the activity of the target molecules. The aromatic ring may also participate in π-π interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the phenyl ring and the backbone functional groups significantly alter the compound’s properties. Key comparisons include:

- Electronic Effects : Electron-withdrawing groups (e.g., nitro in , fluorine in ) increase electrophilicity at the carbonyl group, enhancing reactivity in nucleophilic additions. The 3,4-dimethylphenyl group (electron-donating) may stabilize the ketone via resonance, reducing reactivity compared to nitro-substituted analogs.

Biological Activity

4-(3,4-Dimethylphenyl)-4-oxobutanenitrile is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in various fields such as medicine and agriculture.

Chemical Structure and Properties

The molecular formula for 4-(3,4-Dimethylphenyl)-4-oxobutanenitrile is , with a molecular weight of approximately 187.24 g/mol. The structure features a butanenitrile backbone with a dimethylphenyl substituent, which contributes to its biological activity.

Structural Characteristics

| Property | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 187.24 g/mol |

| Functional Groups | Nitrile, ketone |

| Substituents | 3,4-Dimethylphenyl |

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4-(3,4-Dimethylphenyl)-4-oxobutanenitrile. Research indicates that this compound may induce apoptosis in various cancer cell lines, including breast (MDA-MB-231), lung, and prostate cancers.

- Mechanism : The compound enhances caspase-3 activity, leading to increased apoptosis markers at concentrations as low as 1.0 μM.

- Case Study : In vitro studies showed significant morphological changes in treated cancer cells, indicating a strong anticancer effect.

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against a range of bacteria and fungi.

- Inhibition Studies : Laboratory tests demonstrate effective inhibition against pathogens such as E. coli and Staphylococcus aureus.

- Potential Applications : This antimicrobial property positions the compound as a candidate for developing new antibiotics.

Anti-inflammatory Effects

4-(3,4-Dimethylphenyl)-4-oxobutanenitrile has been evaluated for its anti-inflammatory properties.

- COX Inhibition : It demonstrates selective inhibition of COX-2 with minimal gastrointestinal toxicity.

- Research Findings : In vivo studies in rat models showed significant reductions in edema compared to standard anti-inflammatory drugs like diclofenac.

Comparative Analysis with Similar Compounds

The biological activity of 4-(3,4-Dimethylphenyl)-4-oxobutanenitrile can be compared with other related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(3,4-Dimethylphenyl)-4-oxobutanenitrile | Aldehyde group | Anticancer, antimicrobial, anti-inflammatory |

| 1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole | Trifluoromethyl group | Anticancer but less reactive |

| 1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | Carboxylic acid | Lower biological activity compared to the aldehyde derivative |

The biological effects of 4-(3,4-Dimethylphenyl)-4-oxobutanenitrile are attributed to its interaction with specific molecular targets:

- Apoptosis Induction : The compound interacts with cellular pathways that regulate apoptosis.

- Enzyme Inhibition : It inhibits enzymes involved in inflammatory processes and microbial growth.

- Membrane Penetration : The structural features enhance its ability to penetrate biological membranes effectively.

Case Studies and Research Findings

Several key studies have documented the biological effects of this compound:

- Anticancer Study : A study on MDA-MB-231 cells revealed treatment with the compound led to significant increases in apoptosis markers at concentrations of 10 μM.

- Anti-inflammatory Research : In vivo studies demonstrated that derivatives exhibited significant reductions in edema in rat models compared to standard anti-inflammatory drugs.

Summary of Findings

The research supports the potential of 4-(3,4-Dimethylphenyl)-4-oxobutanenitrile as a versatile bioactive molecule with applications in cancer therapy and antimicrobial treatment.

Q & A

Q. What are the most reliable synthetic routes for preparing 4-(3,4-Dimethylphenyl)-4-oxobutanenitrile, and how can reaction conditions be optimized?

The compound can be synthesized via a Michael addition reaction using aromatic aldehydes and phosphorylated Michael acceptors, as demonstrated in a recent study. Key steps include:

- Reagent Selection : Use 3,4-dimethylbenzaldehyde as the aromatic aldehyde and acrylonitrile derivatives as acceptors.

- Catalysis : Employ mild bases (e.g., K₂CO₃) or organocatalysts to enhance regioselectivity.

- Solvent Optimization : Polar aprotic solvents like DMF or acetonitrile improve yields (65–85%) by stabilizing intermediates .

- Workup : Acidic quenching followed by column chromatography ensures purity.

Q. How should researchers characterize 4-(3,4-Dimethylphenyl)-4-oxobutanenitrile using spectroscopic techniques?

A multi-spectral approach is critical:

- ¹H/¹³C NMR : Identify the dimethylphenyl group (δ 2.2–2.4 ppm for methyl protons; δ 20–25 ppm for carbons) and the nitrile (δ 120–125 ppm).

- IR Spectroscopy : Confirm the ketone (C=O stretch at ~1700 cm⁻¹) and nitrile (C≡N stretch at ~2240 cm⁻¹) functional groups .

- Mass Spectrometry : Use HRMS to verify the molecular ion peak (expected m/z ~215.12 for C₁₂H₁₃NO).

Q. What are common side reactions during synthesis, and how can they be mitigated?

- Aldol Condensation : Competing self-condensation of the aldehyde can occur under basic conditions. Mitigation: Use stoichiometric control and low temperatures.

- Nitrile Hydrolysis : Exposure to moisture may hydrolyze the nitrile to an amide. Mitigation: Conduct reactions under anhydrous conditions .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural determination of 4-(3,4-Dimethylphenyl)-4-oxobutanenitrile?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides definitive structural insights:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.

- Refinement : SHELXL’s twin refinement is critical for resolving torsional ambiguities in the dimethylphenyl group. Example metrics: R₁ < 0.05, wR₂ < 0.12 .

- Validation : Check for voids and disorder using PLATON or OLEX2.

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be analyzed to confirm structural integrity?

- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 4-(4-Methoxyphenyl)-4-oxobutanenitrile, δ 7.8–8.1 ppm for aromatic protons) .

- Computational Validation : Use DFT calculations (B3LYP/6-31G*) to simulate NMR spectra and match experimental shifts. Discrepancies >0.3 ppm warrant re-evaluation of sample purity .

Q. What computational strategies are effective for predicting biological activity or reactivity of this compound?

- Molecular Docking : Target SARS-CoV-2 3CLpro (PDB: 1UK4) or Human Progesterone Receptor (PDB: 1E3K) using AutoDock Vina. Prioritize compounds with ΔG < −8 kcal/mol .

- MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns) in GROMACS.

- ADMET Prediction : Use SwissADME to evaluate bioavailability (TPSA < 90 Ų) and toxicity (e.g., Ames test alerts).

Q. How can researchers address discrepancies in reported biological activity data for derivatives of this compound?

- Dose-Response Validation : Re-test derivatives across multiple assays (e.g., MTT for cytotoxicity, plaque reduction for antiviral activity).

- Meta-Analysis : Compare IC₅₀ values against structural analogs (e.g., fluorophenyl or chlorophenyl derivatives) to identify substituent effects .

- Control Standardization : Use reference compounds (e.g., remdesivir for antiviral studies) to calibrate assay conditions.

Methodological Considerations

Q. What experimental design principles apply to optimizing the compound’s derivatization for enhanced bioactivity?

- SAR Studies : Systematically vary substituents on the phenyl ring (e.g., electron-withdrawing groups for increased electrophilicity).

- High-Throughput Screening : Use 96-well plates to test derivatives against bacterial/viral strains.

- Statistical Design : Apply Taguchi methods to optimize reaction parameters (e.g., temperature, catalyst loading) .

Q. How can researchers validate the purity of 4-(3,4-Dimethylphenyl)-4-oxobutanenitrile for pharmacological studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.